Alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)aziridine-1-ethanol is a specialized chemical compound notable for its unique fluorinated alkyl chain and aziridine structure. Its molecular formula is , with a molecular weight of approximately 519.20 g/mol. The heptadecafluorononyl group contributes significantly to the compound's hydrophobic and lipophobic properties, making it suitable for various applications in materials science and pharmaceuticals.
The compound can be synthesized through multi-step organic synthesis techniques involving the reaction of aziridine derivatives with fluorinated alkyl halides. Its unique properties have drawn interest for potential applications in fields such as coatings and pharmaceuticals.
Alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)aziridine-1-ethanol is classified as a fluorinated organic compound. The presence of the aziridine ring allows for reactivity in nucleophilic substitution reactions and other chemical transformations.
The synthesis of alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)aziridine-1-ethanol typically involves the following steps:
This multi-step process allows for the introduction of the fluorinated chain while maintaining the integrity of the aziridine structure.
The molecular structure of alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)aziridine-1-ethanol features:
The compound's structure can be represented by its SMILES notation: FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)CC1CO1 .
Alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8 ,8 ,9 ,9 ,9-heptadecafluorononyl)aziridine-1-ethanol participates in several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action of alpha-(2 ,2 ,3 ,3 ,4 ,4 ,5 ,5 ,6 ,6 ,7 ,7 ,8 ,8 ,9 ,9 ,9-heptadecafluorononyl)aziridine-1-ethanol primarily involves its interactions with biological membranes and surfaces:
Studies on these interactions are crucial for understanding potential applications in drug delivery systems or surface coatings.
These properties make alpha-(2 ,2 ,3 ,3 ,4 ,4 ,5 ,5 ,6 ,6 ,7 ,7 ,8 ,8 ,9 ,9 ,9-heptadecafluorononyl)aziridine-1-ethanol a unique candidate for various scientific applications .
Alpha-(2 ,2 ,3 ,3 ,4 ,4 ,5 ,5 ,6 ,6 ,7 ,7 ,8 ,8 ,9 ,9 ,9-heptadecafluorononyl)aziridine-1-ethanol has potential applications in several fields:
Research continues on its behavior in different environments and its potential uses in advanced materials and therapeutic applications.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6